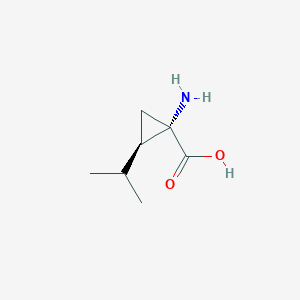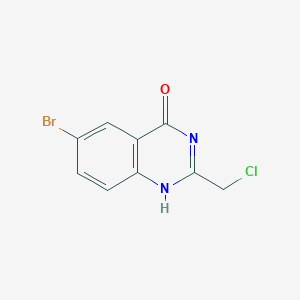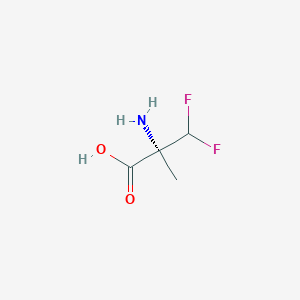
8-Aminoguanosina
Descripción general
Descripción
8-Aminoguanosina: es un derivado de la guanosina, un nucleósido que es un bloque de construcción del ácido ribonucleico (ARN). Se caracteriza por la presencia de un grupo amino en la posición 8 de la base guanina.
Mecanismo De Acción
La 8-aminoguanosina ejerce sus efectos principalmente a través de su conversión a 8-aminoguanina. Esta conversión es facilitada por la fosforilasa de nucleósidos de purina. La 8-aminoguanina luego inhibe la fosforilasa de nucleósidos de purina, lo que lleva a niveles elevados de inosina y guanosina en el intersticio renal. Estos niveles elevados activan los receptores de adenosina, particularmente el receptor A2B, lo que resulta en diuresis, natriuresis y glucosuria .
Aplicaciones Científicas De Investigación
Química: La 8-aminoguanosina se utiliza como bloque de construcción en la síntesis de varios análogos de nucleósidos. Estos análogos son valiosos para estudiar la estructura y función de los ácidos nucleicos .
Biología: En la investigación biológica, la this compound se utiliza para investigar los mecanismos del metabolismo de los ácidos nucleicos y los efectos de las modificaciones de los nucleósidos en los procesos celulares .
Medicina: La this compound tiene posibles aplicaciones terapéuticas debido a su capacidad para inhibir la fosforilasa de nucleósidos de purina. Esta inhibición puede conducir a niveles elevados de inosina y guanosina, que tienen varios efectos fisiológicos, incluida la diuresis y la natriuresis .
Industria: En el sector ambiental, la this compound se utiliza en la formación de hidrogeles supramoleculares. Estos hidrogeles tienen aplicaciones en la remediación ambiental, como la absorción selectiva de colorantes aniónicos del agua .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La 8-aminoguanosina se puede sintetizar a través de la reducción de la 8-nitroguanosina. El proceso de reducción implica el uso de reductasas, que convierten la 8-nitroguanosina en this compound. Esta reacción normalmente requiere condiciones específicas, como la presencia de agentes reductores y niveles controlados de temperatura y pH .
Métodos de Producción Industrial: Si bien los métodos detallados de producción industrial de this compound no están ampliamente documentados, el proceso probablemente implica reacciones de reducción a gran escala similares a las utilizadas en la síntesis de laboratorio. El uso de biorreactores y sistemas de flujo continuo puede mejorar la eficiencia y el rendimiento del proceso de producción .
Análisis De Reacciones Químicas
Tipos de Reacciones: La 8-aminoguanosina experimenta diversas reacciones químicas, entre ellas:
Oxidación: Esta reacción puede conducir a la formación de 8-nitroguanosina.
Reducción: Como se mencionó, la 8-nitroguanosina se puede reducir a this compound.
Sustitución: El grupo amino en la posición 8 puede participar en reacciones de sustitución con diversos electrófilos.
Reactivos y Condiciones Comunes:
Oxidación: Se pueden utilizar agentes oxidantes fuertes como el peroxinitrito.
Reducción: Los agentes reductores como el borohidruro de sodio o la hidrogenación catalítica se utilizan comúnmente.
Sustitución: Los electrófilos como los haluros de alquilo pueden reaccionar con el grupo amino en condiciones básicas.
Productos Principales:
Oxidación: 8-Nitroguanosina.
Reducción: this compound.
Sustitución: Diversos derivados de guanosina sustituidos dependiendo del electrófilo utilizado.
Comparación Con Compuestos Similares
Compuestos Similares:
8-Aminoguanina: Un metabolito directo de la 8-aminoguanosina con efectos fisiológicos similares.
8-Aminoinosina: Otra 8-aminopurina que induce diuresis y natriuresis, pero tiene efectos glucósicos menos pronunciados.
8-Aminohinoxantina: Similar a la 8-aminoinosina, induce diuresis y natriuresis sin glucosuria significativa.
Singularidad: La this compound es única debido a su doble papel como profármaco y compuesto activo. Su conversión a 8-aminoguanina le permite ejercer múltiples efectos fisiológicos, convirtiéndola en un compuesto versátil tanto en investigación como en aplicaciones terapéuticas .
Propiedades
IUPAC Name |
2,8-diamino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6O5/c11-9-14-6-3(7(20)15-9)13-10(12)16(6)8-5(19)4(18)2(1-17)21-8/h2,4-5,8,17-19H,1H2,(H2,12,13)(H3,11,14,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXPTCITVCRFRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2N)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10959515 | |
| Record name | 2,8-Diimino-9-pentofuranosyl-3,7,8,9-tetrahydro-2H-purin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10959515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The ErbB2 receptor is a proto-oncogene associated with a poor prognosis in breast cancer. Herceptin, the only humanized anti-ErbB2 antibody currently in clinical use, has proven to be an essential tool in the immunotherapy of breast carcinoma, but induces cardiotoxicity. ErbB2 is involved in the growth and survival pathway of adult cardiomyocytes; however, its levels in the adult heart are much lower than those found in breast cancer cells, the intended targets of anti-ErbB2 antibodies. Furthermore, clinical trials have shown relatively low cardiotoxicity for Lapatinib, a dual kinase inhibitor of EGFR and ErbB2, and Pertuzumab, a new anti-ErbB2 monoclonal antibody currently in clinical trials, which recognizes an epitope distant from that of Herceptin. A novel human antitumor compact anti-ErbB2 antibody, Erb-hcAb, selectively cytotoxic for ErbB2-positive cancer cells in vitro and vivo, recognizes an epitope different from that of Herceptin, and does not show cardiotoxic effects both in vitro on rat and human cardiomyocytes and in vivo on a mouse model. /The researchers/ investigated the molecular basis of the different cardiotoxic effects among the ErbB2 inhibitors by testing their effects on the formation of the Neuregulin 1beta (NRG-1)/ErbB2/ErbB4 complex and on the activation of its downstream signaling. /The researchers/ report herein that Erb-hcAb at difference with Herceptin, 2C4 (Pertuzumab) and Lapatinib, does not affect the ErbB2-ErbB4 signaling pathway activated by NRG-1 in cardiac cells. These findings may have important implications for the mechanism and treatment of anti-ErbB2-induced cardiotoxicity., Trastuzumab, a monoclonal antibody against the ERBB2 protein, increases survival in ERBB2-positive breast cancer patients. Its clinical use, however, is limited by cardiotoxicity. /The investigators/ sought to evaluate whether trastuzumab cardiotoxicity involves inhibition of human adult cardiac-derived stem cells, in addition to previously reported direct adverse effects on cardiomyocytes. To test this idea, /the investigators/ exposed human cardiosphere-derived cells (hCDCs), a natural mixture of cardiac stem cells and supporting cells that has been shown to exert potent regenerative effects, to trastuzumab and tested the effects in vitro and in vivo. /The researchers/ found that ERBB2 mRNA and protein are expressed in hCDCs at levels comparable to those in human myocardium. Although clinically relevant concentrations of trastuzumab had no effect on proliferation, apoptosis, or size of the c-kit-positive hCDC subpopulation, in vitro assays demonstrated diminished potential for cardiogenic differentiation and impaired ability to form microvascular networks in trastuzumab-treated cells. The functional benefit of hCDCs injected into the border zone of acutely infarcted mouse hearts was abrogated by trastuzumab: infarcted animals treated with trastuzumab + hCDCs had a lower ejection fraction, thinner infarct scar, and reduced capillary density in the infarct border zone compared with animals that received hCDCs alone (n = 12 per group). Collectively, these results indicate that trastuzumab inhibits the cardiomyogenic and angiogenic capacities of hCDCs in vitro and abrogates the morphological and functional benefits of hCDC transplantation in vivo. Thus, trastuzumab impairs the function of human resident cardiac stem cells, potentially contributing to trastuzumab cardiotoxicity., The CDC25A-CDK2 pathway has been proposed as critical for the oncogenic action of human epidermal growth factor receptor 2 (HER2) in mammary epithelial cells. In particular, transgenic expression of CDC25A cooperates with HER2 in promoting mammary tumors, whereas CDC25A hemizygous loss attenuates the HER2-induced tumorigenesis penetrance. On the basis of this evidence of a synergism between HER2 and the cell cycle regulator CDC25A in a mouse model of mammary tumorigenesis, we investigated the role of CDC25A in human HER2-positive breast cancer and its possible implications in therapeutic response. HER2 status and CDC25A expression were assessed in 313 breast cancer patients and we found statistically significant correlation between HER2 and CDC25A (P = .007). Moreover, an HER2-positive breast cancer subgroup with high levels of CDC25A and very aggressive phenotype was identified (P = .005). Importantly, our in vitro studies on breast cancer cell lines showed that the HER2 inhibitor efficacy on cell growth and viability relied also on CDC25A expression and that such inhibition induces CDC25A down-regulation through phosphatidylinositol 3-kinase/protein kinase B pathway and DNA damage response activation. In line with this observation, we found a statistical significant association between CDC25A overexpression and trastuzumab-combined therapy response rate in two different HER2-positive cohorts of trastuzumab-treated patients in either metastatic or neoadjuvant setting (P = .018 for the metastatic cohort and P = .021 for the neoadjuvant cohort). Our findings highlight a link between HER2 and CDC25A that positively modulates HER2-targeted therapy response, suggesting that, in HER2-positive breast cancer patients, CDC25A overexpression affects trastuzumab sensitivity., Trastuzumab is an antineoplastic agent that inhibits proliferation of tumor cells that overexpress HER2. The HER2 proto-oncogene (also known as c-erbB2 or neu) encodes a 185-kd transmembrane tyrosine kinase receptor known as p185HER2 or human epidermal growth factor receptor 2 (HER2), which has partial homology with other members of the epidermal growth factor receptor family. Trastuzumab, a recombinant humanized murine monoclonal antibody, binds specifically to the extracellular domain of the HER2 receptor or HER2/neu protein. The HER2 receptor participates in receptor-receptor interactions that regulate cell differentiation, growth, and proliferation. Overexpression of the HER2 receptor contributes to the process of neoplastic transformation. Results from in vitro assays and animal studies have shown that trastuzumab inhibits the proliferation of human tumor cells that overexpress HER2/neu protein. Trastuzumab-mediated antibody-dependent cellular cytotoxicity (ADCC) also has been demonstrated and, according to in vitro studies, occurs preferentially in cells that overexpress the HER2 protein compared with cells that do not. | |
| Details | American Society of Health-System Pharmacists 2013; Drug Information 2013. Bethesda, MD. 2013, p. 1225 | |
| Record name | Trastuzumab | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8142 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to pale-yellow powder | |
CAS No. |
3868-32-4, 180288-69-1 | |
| Record name | 3868-32-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90390 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,8-Diimino-9-pentofuranosyl-3,7,8,9-tetrahydro-2H-purin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10959515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Immunoglobulin G1, anti-(human p185neu receptor) (human-mouse monoclonal rhuMab HER2 .gamma.1-chain), disulfide with human-mouse monoclonal rhuMab HER2 light chain, dimer | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Trastuzumab | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8142 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of 8-aminoguanosine?
A1: 8-Aminoguanosine itself is a prodrug that is metabolized into 8-aminoguanine. 8-Aminoguanine is a potent inhibitor of the enzyme purine nucleoside phosphorylase (PNPase). [, , , , , , , , , ]
Q2: How does PNPase inhibition lead to the observed diuretic and natriuretic effects of 8-aminoguanine?
A2: Inhibition of PNPase leads to an increase in renal interstitial inosine levels. [] Inosine is believed to act on adenosine A2B receptors in the kidney, increasing renal medullary blood flow, which in turn enhances renal excretory function, leading to diuresis and natriuresis. []
Q3: Does 8-aminoguanosine have any direct effects on renal function?
A3: While the diuretic, natriuretic, and glucosuric effects of 8-aminoguanosine are mediated through its conversion to 8-aminoguanine, research suggests that 8-aminoguanosine itself may have direct antikaliuretic effects, independent of PNPase inhibition. [, ]
Q4: Does 8-aminoguanine affect potassium excretion?
A4: Yes, unlike other 8-aminopurines like 8-aminoinosine and 8-aminohypoxanthine, 8-aminoguanine causes antikaliuresis, meaning it reduces potassium excretion. The exact mechanism for this effect is not fully understood but is believed to be independent of PNPase inhibition. []
Q5: How does the administration of 8-aminoguanosine affect deoxyguanosine metabolism?
A5: Administration of 8-aminoguanosine leads to the accumulation of deoxyguanosine triphosphate (dGTP) in T lymphoblasts but causes an increase in guanosine triphosphate (GTP) in B lymphoblasts and mature T cells. [, ] This difference in metabolism is attributed to higher deoxyguanosine kinase activity in T cells compared to B cells. []
Q6: What is the molecular formula and weight of 8-aminoguanosine?
A6: The molecular formula of 8-aminoguanosine is C10H14N6O5, and its molecular weight is 298.25 g/mol.
A6: The provided research papers primarily focus on the biological activity and pharmacological properties of 8-aminoguanosine. They do not contain detailed information about its material compatibility and stability, catalytic properties, or applications under various conditions beyond a biological context.
A6: The provided research papers predominantly focus on in vivo and in vitro studies and do not include information regarding computational chemistry modeling, simulations, calculations, or QSAR models for 8-aminoguanosine.
Q7: How does the structure of 8-aminoguanine relate to its inhibitory effect on PNPase?
A9: While specific SAR studies are not detailed in the provided research, it's known that 8-aminoguanine acts as a competitive inhibitor of PNPase. [, , ] This suggests that its structure closely resembles the natural substrates of PNPase, allowing it to bind to the enzyme's active site and block substrate binding.
Q8: Do modifications at the 8-position of guanosine analogues impact their activity?
A10: Yes, modifications at the 8-position of guanosine analogues can significantly affect their activity. For instance, 8-mercaptoguanosine and 8-bromoguanosine exhibit polyclonal B-cell activating properties in murine lymphocytes, which contrasts with the immunosuppressive effects of guanosine. []
Q9: What is the significance of the 8-amino group in the activity of 8-aminopurines?
A11: While the provided research doesn't explicitly state this, the presence of the 8-amino group seems crucial for the inhibitory activity of 8-aminopurines like 8-aminoguanine against PNPase. This is supported by studies showing that other 8-substituted guanine compounds have different pharmacological profiles. [, ]
Q10: How do 9-deazapurine ribonucleosides compare to other PNPase inhibitors?
A12: 9-Deazapurine ribonucleosides represent a novel class of noncleavable PNPase inhibitors. They demonstrate a significantly higher affinity for the enzyme compared to the formycin B series C-nucleosides. For example, 5'-deoxy-5'-iodo-9-deazainosine exhibits potency comparable to 8-aminoguanosine in inhibiting 2'-deoxyguanosine phosphorolysis in human erythrocytes and MOLT-3 cells. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


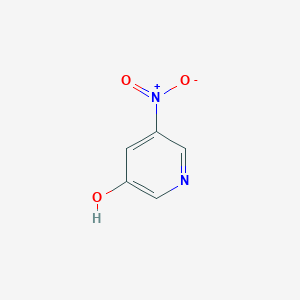
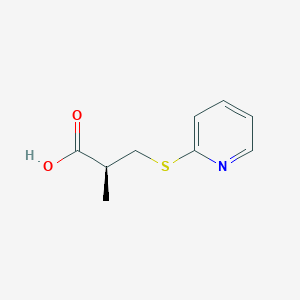
![3-[(E)-2-Pyridin-2-ylvinyl]aniline](/img/structure/B65977.png)


